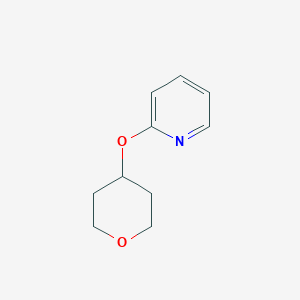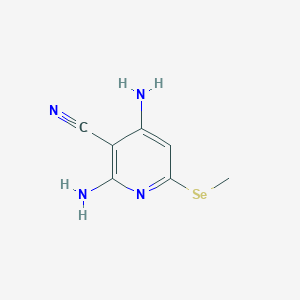![molecular formula C29H34N2O7S B1653737 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1926163-09-8](/img/structure/B1653737.png)
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid
描述
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is a derivative of aspartic acid and cysteine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups. The Psi(Me,Me)pro modification refers to a pseudoproline structure, which is used to enhance the solubility and stability of peptides during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Protection of Aspartic Acid: The carboxyl group of aspartic acid is protected using tert-butyl (OtBu) to form Fmoc-Asp(OtBu)-OH.
Formation of Pseudoproline: The cysteine residue is modified to form the Psi(Me,Me)pro structure.
Coupling Reaction: The protected aspartic acid and modified cysteine are coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
化学反应分析
Types of Reactions
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and OtBu protecting groups using reagents like piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Oxidation: Formation of disulfide bonds between cysteine residues under oxidative conditions.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95% in water) for OtBu removal.
Coupling: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: Iodine or air oxidation for disulfide bond formation.
Major Products Formed
Deprotected Peptides: Resulting from the removal of protecting groups.
Extended Peptides: Formed by coupling with other amino acids.
Disulfide-Bridged Peptides: Formed through oxidation of cysteine residues.
科学研究应用
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function, as well as in the development of peptide-based therapeutics.
Medicine: For the design and synthesis of peptide drugs and diagnostic agents.
Industry: In the production of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The OtBu group protects the carboxyl terminus, while the Psi(Me,Me)pro modification enhances solubility and stability. These modifications facilitate the efficient synthesis of peptides with high purity and yield.
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OMe: Similar structure but with serine instead of cysteine.
Fmoc-Asp(OtBu)-Gly(Psi(Me,Me)pro)-OH: Similar structure but with glycine instead of cysteine.
Uniqueness
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature is crucial for the synthesis of peptides and proteins that require disulfide bridges for their structural and functional integrity.
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O7S/c1-28(2,3)38-24(32)14-22(25(33)31-23(26(34)35)16-39-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXZJKRLBJZYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Pyrrolidinone, 4-(hydroxymethyl)-1-[(1S)-1-phenylethyl]-, (4S)-](/img/structure/B1653660.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B1653661.png)
![Butanamide, N-[1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl]-3-oxo-](/img/structure/B1653662.png)
![3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide](/img/structure/B1653666.png)




![tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B1653673.png)
![1,7,8-Trimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1653674.png)

